molecular formula C21H28N2O3 B3560394 1-benzyl-4-(2,4,5-trimethoxybenzyl)piperazine

1-benzyl-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No.: B3560394
M. Wt: 356.5 g/mol
InChI Key: IZUVXPZVPUSOQC-UHFFFAOYSA-N
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Description

1-benzyl-4-(2,4,5-trimethoxybenzyl)piperazine is a chemical compound that belongs to the piperazine family It is characterized by the presence of a benzyl group and a trimethoxybenzyl group attached to the nitrogen atoms of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with benzylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(2,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-4-(2,4,5-trimethoxybenzyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in regulating mood and behavior. By modulating the activity of these receptors, the compound can exert its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-(2,4,5-trimethoxybenzyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter receptors makes it a valuable compound for research in neuropharmacology.

Properties

IUPAC Name

1-benzyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-24-19-14-21(26-3)20(25-2)13-18(19)16-23-11-9-22(10-12-23)15-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUVXPZVPUSOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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